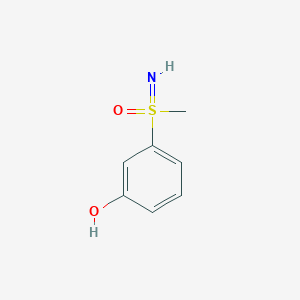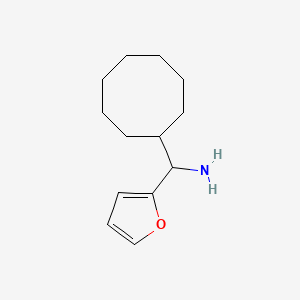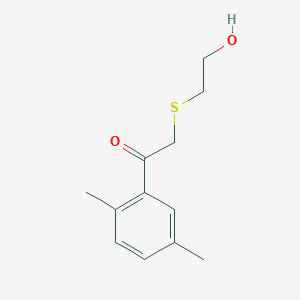
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may leverage high-yield methods such as Pd-catalyzed Suzuki coupling reactions or Ni-catalyzed Kumada coupling reactions . These methods are preferred for their efficiency and scalability, making them suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The tolyl and phosphanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction pathway.
科学的研究の応用
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry for catalysis and synthesis.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its role in catalysis makes it valuable for industrial chemical processes.
作用機序
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can facilitate catalytic processes by stabilizing transition states and intermediates, thereby enhancing reaction rates and selectivity .
類似化合物との比較
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: A similar compound used in asymmetric catalysis.
Biaryl compounds: These compounds share structural similarities and are used in similar applications.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in catalytic processes. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and industrial catalysis.
特性
分子式 |
C30H44NOPS |
|---|---|
分子量 |
497.7 g/mol |
IUPAC名 |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34?/m1/s1 |
InChIキー |
NEMNAEVOBUSZGC-QMUARQKKSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
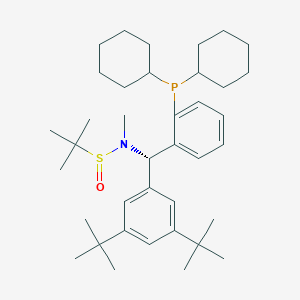
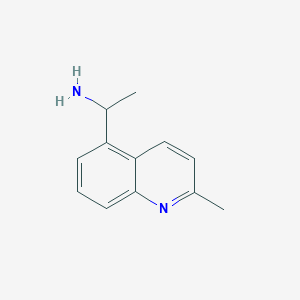


![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
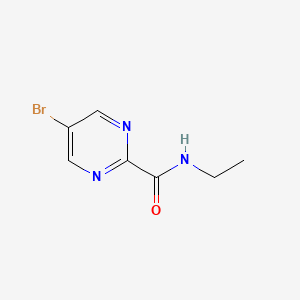
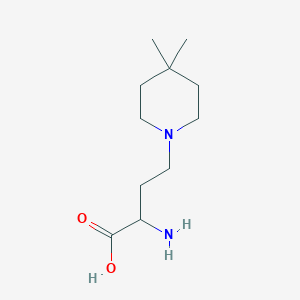
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
